molecular formula C12H11Cl2N3S2 B15180009 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dithione, 2-(3,4-dichlorophenyl)tetrahydro- CAS No. 58744-95-9

1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dithione, 2-(3,4-dichlorophenyl)tetrahydro-

Cat. No.: B15180009
CAS No.: 58744-95-9
M. Wt: 332.3 g/mol
InChI Key: QOOOYWJXDPOEML-UHFFFAOYSA-N
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Description

1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dithione, 2-(3,4-dichlorophenyl)tetrahydro- is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a triazolo-pyridazine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dithione, 2-(3,4-dichlorophenyl)tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichlorophenylhydrazine with a suitable dicarbonyl compound, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dithione, 2-(3,4-dichlorophenyl)tetrahydro- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits potential as an enzyme inhibitor, particularly targeting kinases and proteases.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dithione, 2-(3,4-dichlorophenyl)tetrahydro- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, leading to its diverse pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-(1,2,4)Triazolo(1,2-a)pyrimidine derivatives: Known for their anticancer and antidiabetic activities.

    1,2,4-Triazole derivatives: Widely studied for their antimicrobial and antifungal properties.

    Pyridazine derivatives: Investigated for their cardiovascular and anti-inflammatory effects.

Uniqueness

1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dithione, 2-(3,4-dichlorophenyl)tetrahydro- stands out due to its unique combination of a triazolo-pyridazine core with a dichlorophenyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.

Properties

CAS No.

58744-95-9

Molecular Formula

C12H11Cl2N3S2

Molecular Weight

332.3 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dithione

InChI

InChI=1S/C12H11Cl2N3S2/c13-9-4-3-8(7-10(9)14)17-11(18)15-5-1-2-6-16(15)12(17)19/h3-4,7H,1-2,5-6H2

InChI Key

QOOOYWJXDPOEML-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=S)N(C(=S)N2C1)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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